molecular formula C18H18ClNO2 B1327241 2-Chloro-2'-morpholinomethyl benzophenone CAS No. 898750-71-5

2-Chloro-2'-morpholinomethyl benzophenone

Cat. No. B1327241
M. Wt: 315.8 g/mol
InChI Key: DPDLMHUVDAUGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-2’-morpholinomethyl benzophenone includes a benzophenone core with a chlorine atom and a morpholinomethyl group attached .

Scientific Research Applications

1. Photochemical Properties and Applications

Benzophenone (BP) photophores, which include derivatives like 2-Chloro-2'-morpholinomethyl benzophenone, have unique photochemical properties. These properties are widely exploited in biological chemistry, bioorganic chemistry, and material science. BP photophores can form a biradicaloid triplet state upon excitation, which can lead to covalent C-C bond formation. This feature is utilized in binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

2. Synthesis of Complex Molecules

In the synthesis of complex molecules, the photochemistry of benzophenone-sensitized reactions is significant. Benzophenone can facilitate the formation of various compounds such as triazapentaphene and 2-(hydroxydiphenylmethyl)-4-methylquinoline through benzophenone-sensitized reactions (HataNorisuke & OhtsukaRyoichi, 1975).

3. Catalysis in Hydrogenation Reactions

Benzophenone derivatives have been utilized in the synthesis of complexes that efficiently catalyze transfer hydrogenation reactions of ketones, demonstrating their versatility in catalytic applications (Singh, Das, Singh, & Singh, 2010).

4. Development of Antiproliferative Agents

Synthesized benzophenone analogs with morpholine conjugation have shown significant antiproliferative activity against various neoplastic cells. These compounds demonstrate the potential for developing new therapeutic agents for cancer treatment (Al‐Ghorbani et al., 2017).

5. Photopolymerization Initiators

Benzophenone derivatives, including morpholine conjugates, have been used as initiators in photopolymerization processes. This application is significant in the development of new materials and coatings (Sun Meng-zhou, 2007).

6. Optical Applications

Benzophenone derivatives like 2-Chloro 5-nitro benzophenone have shown potential for various optical applications, including use as optical filters due to their wide transparence window in the visible region (Usharani et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, benzophenone, indicates that it may cause cancer (Carcinogenicity Category 1B), may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed, and is toxic to aquatic life . It is recommended to handle with care, avoid breathing dust, and wear protective clothing .

properties

IUPAC Name

(2-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDLMHUVDAUGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643549
Record name (2-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2'-morpholinomethyl benzophenone

CAS RN

898750-71-5
Record name Methanone, (2-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.